molecular formula C14H18ClNO B404991 3-chloro-N-cycloheptylbenzamide CAS No. 330468-92-3

3-chloro-N-cycloheptylbenzamide

Cat. No.: B404991
CAS No.: 330468-92-3
M. Wt: 251.75g/mol
InChI Key: CFAOEBFSQCPXKM-UHFFFAOYSA-N
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Description

3-chloro-N-cycloheptylbenzamide is a chemical compound with the molecular formula C14H18ClNO It is a benzamide derivative where the benzene ring is substituted with a chlorine atom at the third position and an N-cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cycloheptylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Oxidized products may include carboxylic acids or other oxidized benzamide derivatives.

Scientific Research Applications

3-chloro-N-cycloheptylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-cycloheptylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyclohexylbenzamide
  • 3-chloro-N-phenethylbenzamide
  • 3-chloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

3-chloro-N-cycloheptylbenzamide is unique due to its specific substitution pattern and the presence of the cycloheptyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the cycloheptyl group may influence the compound’s lipophilicity and its ability to interact with biological membranes.

Properties

IUPAC Name

3-chloro-N-cycloheptylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOEBFSQCPXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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